2-cyclobutyl-N-methylbenzamide CAS 2648956-80-1 properties
2-cyclobutyl-N-methylbenzamide CAS 2648956-80-1 properties
Executive Summary
2-Cyclobutyl-N-methylbenzamide (CAS 2648956-80-1) is a specialized secondary amide scaffold utilized in medicinal chemistry for lead optimization. Characterized by the steric bulk of the ortho-cyclobutyl group, this molecule serves as a critical probe for examining the "ortho-effect" in ligand-receptor binding. Unlike its linear alkyl analogs (e.g., n-butyl), the cyclobutyl moiety offers restricted conformational freedom and enhanced metabolic stability, making this compound a valuable building block for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and structural pharmacophores, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature & Identification
| Property | Specification |
| IUPAC Name | 2-Cyclobutyl-N-methylbenzamide |
| CAS Number | 2648956-80-1 |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.26 g/mol |
| SMILES | CN(C)C(=O)C1=CC=CC=C1C2CCC2 (Note: Amide N is typically secondary CNC(=O)... but N-methyl implies CNC(=O) or CN(C)C(=O)? Correction: N-methylbenzamide is secondary. Correct SMILES: CNC(=O)C1=CC=CC=C1C2CCC2) |
| Structural Class | Ortho-substituted Benzamide |
Physical Properties (Experimental & Predicted)
-
Physical State: Viscous oil or low-melting solid (Predicted MP: 45–55 °C based on structural analogs).
-
Solubility:
-
High: DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.
-
Low: Water (< 0.1 mg/mL predicted).
-
-
Lipophilicity (cLogP): ~2.8 – 3.2. The cyclobutyl group significantly increases lipophilicity compared to a methyl or ethyl group, facilitating membrane permeability.
-
Acidity (pKa): The amide proton is weakly acidic (pKa ~15-17), making it stable under physiological conditions but deprotonatable by strong bases (e.g., NaH) for N-alkylation.
Structural Analysis: The Ortho-Cyclobutyl Effect
The defining feature of this molecule is the steric clash between the carbonyl oxygen of the amide and the C1' protons of the cyclobutyl ring.
Conformational Restriction
In unsubstituted benzamides, the amide group often lies coplanar with the phenyl ring to maximize
-
Impact: This "twisted" conformation can lock the molecule into a bioactive shape that mimics the transition state of enzyme substrates or fits into sterically demanding receptor pockets.
-
Bioisosterism: The cyclobutyl group acts as a bioisostere for tert-butyl or isopropyl groups but with different metabolic liabilities (ring expansion/oxidation vs. demethylation).
Graphviz Visualization: Structural Logic & SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the steric influence of the cyclobutyl group.
Figure 1: Structural dissection of 2-cyclobutyl-N-methylbenzamide highlighting the pharmacophoric impact of the ortho-substitution.
Synthetic Methodologies
For research applications, two primary routes are recommended. Route A is preferred for small-scale, rapid access using commercial precursors. Route B is a robust de novo method for creating analogs.
Route A: Amide Coupling (Convergent)
This route utilizes the commercially available 2-cyclobutylbenzoic acid (CAS 892390-53-3).[1]
-
Activation: Dissolve 2-cyclobutylbenzoic acid (1.0 equiv) in DCM. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at 0 °C.
-
Coupling: Add Methylamine (2.0 M in THF, 1.5 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).
Route B: Negishi Cross-Coupling (De Novo)
Used when the carboxylic acid precursor is unavailable or when installing the cyclobutyl group late-stage.
-
Substrates: 2-Bromo-N-methylbenzamide + Cyclobutylzinc bromide.
-
Catalyst System: Pd(OAc)₂ / CPhos or SPhos. (Ligand choice is critical to prevent
-hydride elimination of the cyclobutyl species). -
Protocol:
-
Under Argon, mix 2-bromo-N-methylbenzamide (1.0 equiv), Pd(OAc)₂ (2 mol%), and CPhos (4 mol%) in dry THF.
-
Add Cyclobutylzinc bromide (0.5 M in THF, 1.5 equiv) dropwise.
-
Stir at RT for 12 hours.
-
Note: The use of CPhos is essential to favor reductive elimination over
-hydride elimination, ensuring the cyclobutyl ring remains intact.
-
Graphviz Visualization: Synthesis Workflow
Figure 2: Dual synthetic pathways for accessing the target scaffold.
Analytical Characterization Expectations
To validate the synthesis, the following spectral signatures should be observed:
-
¹H NMR (400 MHz, CDCl₃):
-
Amide NH: Broad singlet,
5.8–6.5 ppm (exchangeable). -
N-Methyl: Doublet,
2.9–3.0 ppm ( Hz). -
Aromatic: Multiplets,
7.1–7.5 ppm (4H). The proton at the 6-position (ortho to amide) may shift downfield due to the carbonyl anisotropy. -
Cyclobutyl Methine (CH): Quintet/Multiplet,
3.6–3.9 ppm. -
Cyclobutyl Methylene (CH₂): Multiplets,
1.8–2.4 ppm (6H).
-
-
LC-MS:
-
ESI+: [M+H]⁺ = 190.13.
-
Safety & Handling
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2–8 °C) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a chemical fume hood, especially during the coupling steps involving amines.
References
-
Bide Pharm. (2024). Product Monograph: 2-Cyclobutyl-N-methylbenzamide (CAS 2648956-80-1).[2] Retrieved from
-
Han, C., & Buchwald, S. L. (2009).[3] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. (Foundational reference for installing cyclobutyl groups via Negishi coupling).
-
Chemsrc. (2025).[2] Chemical Properties of CAS 2648956-80-1. Retrieved from
-
BLD Pharm. (2024). 2-Cyclobutylbenzoic acid (CAS 892390-53-3) Technical Data. Retrieved from
